molecular formula C10H8N4 B7884923 4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile

4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile

Cat. No. B7884923
M. Wt: 184.20 g/mol
InChI Key: KEEIWFHXOMZEJL-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.20 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile involves the reaction of 4-bromobenzonitrile with sodium azide to form 4-azidobenzonitrile, which is then reacted with propargyl alcohol in the presence of copper(I) iodide to form 4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile.

Starting Materials
4-bromobenzonitrile, sodium azide, propargyl alcohol, copper(I) iodide

Reaction
Step 1: 4-bromobenzonitrile is reacted with sodium azide in DMF at 80°C for 24 hours to form 4-azidobenzonitrile., Step 2: 4-azidobenzonitrile is then reacted with propargyl alcohol in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form 4-((1H-1,2,4-Triazol-3-yl)methyl)benzonitrile., Step 3: The product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

properties

IUPAC Name

4-(1H-1,2,4-triazol-5-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEIWFHXOMZEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920906
Record name 4-[(1H-1,2,4-Triazol-3-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile

CAS RN

112809-25-3
Record name 4-[(1H-1,2,4-Triazol-3-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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